molecular formula C11H13NO3 B030638 3-(1H-indol-4-yloxy)propane-1,2-diol CAS No. 61212-32-6

3-(1H-indol-4-yloxy)propane-1,2-diol

Cat. No. B030638
CAS RN: 61212-32-6
M. Wt: 207.23 g/mol
InChI Key: FNZTVUHCYCHOFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(1H-indol-4-yloxy)propane-1,2-diol involves several steps that are crucial for the production of this compound. Alternative synthetic pathways have been identified, including hydrolysis, the Wagner reaction, and reactions with glycidol, highlighting the flexibility and adaptability in synthesizing this compound (Talismanov et al., 2021).

Molecular Structure Analysis

The molecular structure of 3-(1H-indol-4-yloxy)propane-1,2-diol and its derivatives has been extensively studied. These compounds often crystallize in specific patterns, with hydrogen bonding playing a crucial role in their crystal structure. The crystal structures of related compounds have been determined, providing insight into their molecular geometry and intermolecular interactions (Bredikhin et al., 2013).

Chemical Reactions and Properties

3-(1H-indol-4-yloxy)propane-1,2-diol participates in various chemical reactions, including rearrangements and reactions with vinyl ethers, which are essential for synthesizing bis(indolyl)methane derivatives and other complex molecules (Hashmi et al., 2012); (Kobayashi et al., 2009). These reactions highlight the compound's versatility and its potential as a building block in organic synthesis.

Physical Properties Analysis

The physical properties of 3-(1H-indol-4-yloxy)propane-1,2-diol, such as solubility, melting point, and crystal packing, significantly affect its application in drug synthesis. Studies have shown that its physical characteristics, including phase behavior and crystallization patterns, are crucial for understanding its role as a precursor in chiral drug synthesis (Bredikhin et al., 2013).

Chemical Properties Analysis

The chemical properties of 3-(1H-indol-4-yloxy)propane-1,2-diol, such as its reactivity with various chemical reagents and its behavior under different chemical conditions, are foundational to its utility in pharmaceutical chemistry. Its role in forming hydrogen bonds and other intermolecular interactions is a key feature that influences its chemical behavior and applications (Bredikhin et al., 2013).

Scientific Research Applications

  • Enhancing Thermal Stability in Resins : 3-(9-carbazolyl)propane-1,2-diol, a related compound, has been found to enhance the thermal stability in unsaturated polyester resins, offering improved resistance to heat and thermal stress compared to classic resins. This suggests potential applications in materials science and engineering where heat resistance is crucial (Lubczak, 2013).

  • Synthesis of Bioactive Cyclic Ketoals : Studies show that compounds like 3-(Imidazol-1-yl)propane-1,2-diol and 3-(1,2,4-triazol-1-yl)propane-1,2-diol can be synthesized and converted into bioactive cyclic ketoals, indicating potential applications in pharmaceuticals and organic chemistry (Talismanov et al., 2021).

  • Precursor to Timolol : The synthetic precursor to timolol, 3-(4-N-morpholino-1,2,5-thiadiazol-3-yloxy)-propane-1,2-diol, demonstrates unique crystallization properties, which may be of interest in the pharmaceutical industry (Bredikhin et al., 2015).

  • Crystallization and Pharmaceutical Applications : Similar compounds, such as 3-(1-naphthyloxy)- and 3-(4-indolyloxy)-propane-1,2-diol, have been studied for their crystallization properties from enantiopure feed material, forming unique crystal packing. These properties are relevant for the synthesis of chiral drugs like propranolol and pindolol (Bredikhin et al., 2013).

  • Intermediates in Immobilised Chelatants : Phenolic propane-1, 2- and 1, 3-diols have been synthesized as intermediates in immobilised chelatants for the borate anion, suggesting applications in environmental chemistry and materials science (Tyman & Payne, 2006).

  • Spontaneous Resolution and Chiral Applications : Various diol compounds, such as 3-(2,6-dimethoxyphenoxy)propane-1,2-diol, have shown spontaneous resolution into enantiomers, a property valuable in the synthesis of chiral molecules for pharmaceutical applications (Bredikhin et al., 2017).

  • Electronic Structure and Vibrational Analysis : The electronic structure, electric moments, and vibrational analysis of similar compounds, like 3-(2-methoxyphenoxy) propane-1,2-diol, have been studied, providing insights into their active sites and potential applications in molecular electronics or material science (Sinha et al., 2011).

properties

IUPAC Name

3-(1H-indol-4-yloxy)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-6-8(14)7-15-11-3-1-2-10-9(11)4-5-12-10/h1-5,8,12-14H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZTVUHCYCHOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342716
Record name 3-(1H-indol-4-yloxy)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-Indol-4-yloxy)-1,2-propanediol

CAS RN

61212-32-6
Record name 3-(1H-Indol-4-yloxy)-1,2-propanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061212326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1H-indol-4-yloxy)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 61212-32-6
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-(1H-INDOL-4-YLOXY)-1,2-PROPANEDIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SS Pujeri, AMA Khader… - Journal of Food and Drug …, 2011 - jfda-online.com
A simple, rapid and stability-indicating reverse-phase liquid chromatographic (RP-LC) method was developed for the separation of pindolol (PDL) and its related substances in the …
Number of citations: 2 www.jfda-online.com
T Sivaraman - 2023 - books.google.com
Marvels of Artificial and Computational Intelligence in Life Sciences is a primer for scholars and students who are interested in the applications of artificial intelligence (AI and …
Number of citations: 2 books.google.com

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